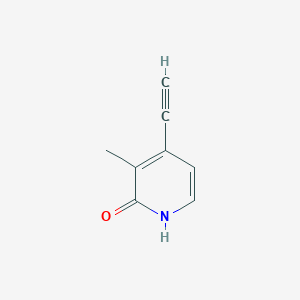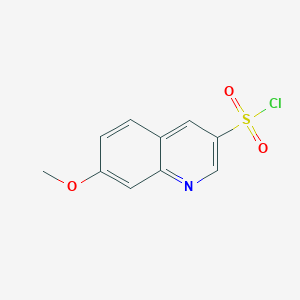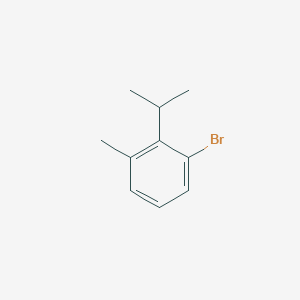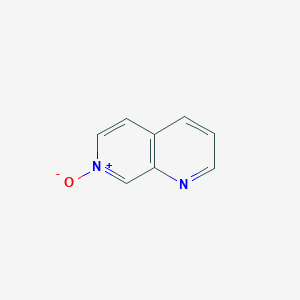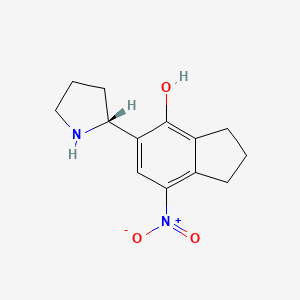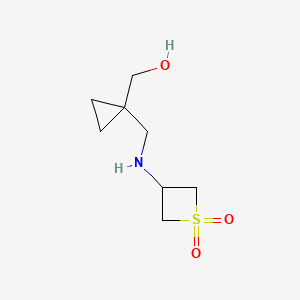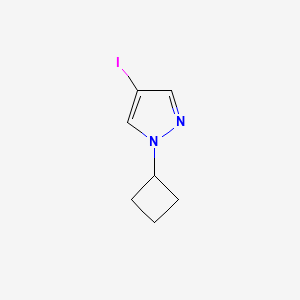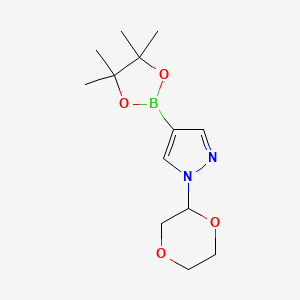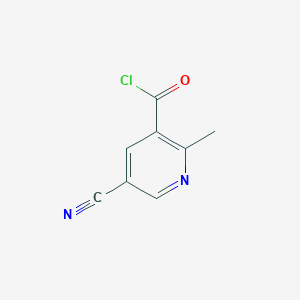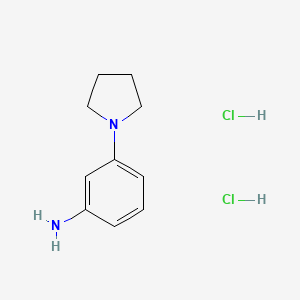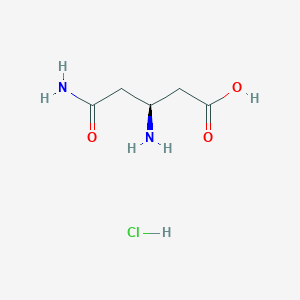
(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of amino acids and is often used in research due to its unique properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Diamino-5-oxopentanoic acid hydrochloride typically involves the reaction of specific amino acid precursors under controlled conditions. One common method includes the use of L-lysine hydrochloride as a starting material. The process involves several steps, including protection and deprotection of functional groups, and the use of reagents such as orthophosphoric acid and acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism by which (S)-3,5-Diamino-5-oxopentanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The pathways involved often include the modulation of metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- L-lysine hydrochloride
- Diethyl malonate
- Hydrochloric acid
Uniqueness
(S)-3,5-Diamino-5-oxopentanoic acid hydrochloride is unique due to its specific structure and reactivity. Unlike L-lysine hydrochloride, it has additional functional groups that allow for more diverse chemical reactions. Compared to diethyl malonate, it offers different reactivity patterns due to the presence of amino groups. Its hydrochloride form also provides distinct solubility and stability characteristics .
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C5H11ClN2O3 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
(3S)-3,5-diamino-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(1-4(7)8)2-5(9)10;/h3H,1-2,6H2,(H2,7,8)(H,9,10);1H/t3-;/m0./s1 |
InChI Key |
MVWPOIZHZQCPQW-DFWYDOINSA-N |
Isomeric SMILES |
C([C@@H](CC(=O)O)N)C(=O)N.Cl |
Canonical SMILES |
C(C(CC(=O)O)N)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


